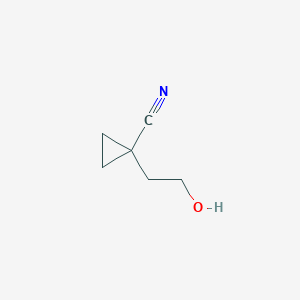
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3N3 . It is used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .Applications De Recherche Scientifique
Crystal Structure and Reaction Mechanisms
- The crystal structure of certain derivatives of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile was determined through X-ray crystallography, aiding in the understanding of their reaction mechanisms with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Synthesis of Trifluoromethylated Azaindazole Derivatives
- 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating the utility of similar compounds in complex chemical syntheses (Channapur et al., 2019).
Spectroscopic and Structural Investigations
- Spectroscopic and structural properties of similar compounds have been studied, combining experimental and computational methods. These studies are crucial for understanding the pharmaceutical importance of these compounds in drug discovery (Kumar et al., 2020).
Photopolymerization Processes
- Derivatives of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile have been explored as fluorescent molecular sensors and co-initiators in photopolymerization processes, highlighting their potential in material sciences (Ortyl et al., 2019).
Novel Synthesis Methods
- New protocols for the synthesis of related compounds have been developed, demonstrating the ongoing research in expanding the synthetic methodologies for such chemicals (Patil & Mahulikar, 2013).
Fluorescence Quenching Studies
- Studies on the interactions between derivatives of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile and proteins like lysozyme have been conducted using fluorescence quenching methods, indicating their relevance in biochemical research (Wu, Lian, Shen, & Wan, 2007).
Orientations Futures
Trifluoromethylpyridine derivatives, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXCUKNOCOMCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)



![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)



